molecular formula C9H9BrO2 B155501 3-(4-Bromophenyl)propionic acid CAS No. 1643-30-7

3-(4-Bromophenyl)propionic acid

Cat. No. B155501
CAS RN: 1643-30-7
M. Wt: 229.07 g/mol
InChI Key: NCSTWHYWOVZDOC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propionic acid is a compound that can be considered a derivative of phenylpropionic acid where a bromine atom is substituted at the para position of the phenyl ring. While the specific compound is not directly studied in the provided papers, related brominated phenyl compounds and their properties and reactions are discussed, which can give insights into the behavior of 3-(4-Bromophenyl)propionic acid.

Synthesis Analysis

The synthesis of related brominated aromatic compounds is described in the literature. For instance, 2-(4-Bromomethylphenyl)propionic acid, a key intermediate of loxoprofen, was synthesized from toluene through a multi-step process including Friedel-Crafts reaction, Willgerodt-Kindler hydrolysis, monomethylation, and bromination, with an overall yield of 55.1% . This suggests that a similar synthetic route could potentially be applied to synthesize 3-(4-Bromophenyl)propionic acid, with adjustments for the position of the bromine atom and the side chain length.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of the bromine atom on the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, which affects the bond angles around the substituents . This information can be extrapolated to 3-(4-Bromophenyl)propionic acid, where the presence of the bromine atom would similarly influence the electronic distribution and molecular geometry.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is often associated with the presence of the bromine atom, which can participate in various chemical reactions. The study of 4-Bromobiphenyl revealed insights into the formation of long-lived molecular anions and the competition between electron detachment and dissociation . Although the specific reactions of 3-(4-Bromophenyl)propionic acid are not detailed, the behavior of brominated aromatics in electron attachment and dissociation processes can be considered relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from studies on similar molecules. For instance, the presence of bromine in the molecule can significantly affect its electron affinity and reactivity towards radicals, as seen in the DPPH radical-scavenging activity of natural bromophenols isolated from marine red algae . This suggests that 3-(4-Bromophenyl)propionic acid may also exhibit notable radical-scavenging properties.

Scientific Research Applications

Reactive Extraction of Propionic Acid

The study by Keshav, Wasewar, Chand, & Uslu (2009) focuses on the recovery of propionic acid from aqueous waste streams and fermentation broth. This is particularly relevant in the chemical industries. The research highlighted the use of reactive extraction processes involving binary extractants and binary diluents, which can be crucial for effective propionic acid recovery.

Bromophenol Derivatives in Marine Algae

Zhao et al. (2004) isolated several bromophenol derivatives, including compounds structurally related to 3-(4-Bromophenyl)propionic acid, from the red alga Rhodomela confervoides. Their study, detailed in their paper “Bromophenol derivatives from the red alga Rhodomela confervoides”, provided insights into the structural elucidation of these compounds and their biological activities.

Antioxidant Activity of Bromophenol Compounds

Li, Li, Ji, & Wang (2007) investigated natural occurring bromophenols, including ones structurally similar to 3-(4-Bromophenyl)propionic acid, in the marine red alga Polysiphonia urceolata. Their study, titled “Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity”, focused on the compounds' antioxidant activities.

Chain Extender in Polymer Composites

Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid, a structurally related compound to 3-(4-Bromophenyl)propionic acid, as an organic modifier in polymer composites. Their paper, “Chain extender effect of 3-(4-hydroxyphenyl)propionic acid/layered double hydroxide in PBS bionanocomposites”, discusses its impact on the morphological, thermal, and viscoelastic properties of the composites.

Crystal Structure Analysis

Larsen & Marthi (1995) conducted a structural analysis of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids, which are related to 3-(4-Bromophenyl)propionic acid. Their research, presented in the paper “Structures of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids; relations between spontaneously resolved and racemic compounds”, provides insights into the crystallization of these compounds.

Recovery of Propionic Acid Using Aliquat 336

Another study by Keshav, Chand, & Wasewar (2009) investigated the recovery of propionic acid using Aliquat 336 in various diluents. This study, detailed in “Recovery of propionic acid from aqueous phase by reactive extraction using quarternary amine (Aliquat 336) in various diluents”, is relevant for the design of reactive extraction processes for propionic acid recovery.

Optically Active Compounds Analysis

Research by Larsen & Marthi (1997) on optically active chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids, related to 3-(4-Bromophenyl)propionic acid, provides insights into the structural and thermodynamic relationships between optically active and racemic compounds. Their findings are discussed in their paper “Structural and Thermodynamic Relationships Between Optically Active and Racemic Compounds. The Crystal Structures of Optically Active Chloro‐ and Bromo‐Substituted 3‐Hydroxy‐3‐phenylpropionic Acids”.

Safety And Hazards

3-(4-Bromophenyl)propionic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . More detailed safety and hazard information can be found in the safety data sheet .

properties

IUPAC Name

3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSTWHYWOVZDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370830
Record name 3-(4-Bromophenyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)propionic acid

CAS RN

1643-30-7
Record name 3-(4-Bromophenyl)propionic acid
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Record name 3-(4-Bromophenyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere in a 250 mL round bottomed flask containing 4-bromocinnamic acid (5.0 g, 22 mmoles) in 45 mL of N,N-dimethylformamide (0.5 M) was added benzenesulfonylhydrazide (7.6 g, 44 mmoles). The mixture was stirred at reflux for 12 hours. The solution was cooled at room temperature, aqueous saturated ammonium chloride was added and the aqueous layer was extracted with ethyl acetate 3 times. Combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuo. The resulting solid was purified by flash chromatography eluting with 5% methanol:95% dichloromethane to afford 3.66 g (73%) of beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
benzenesulfonylhydrazide
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromobenzyl)malonic acid (18 g, 66.18 mmol, 1.00 equiv) in dimethylsulfoxide (50 mL) was stirred at 160° C. for 2 h. The reaction mixture was cooled to room temperature and the product was precipitated by the addition of 200 mL ice and water. The solid was collected by filtration, washed with 1×50 mL of water and dried in a vacuum oven to give 14.8 g (98%) of 3-(4-bromophenyl)propanoic acid as a white solid. LC-MS: (ES, m/z): 229 [M+H]+. 1HNMR (400 MHz, DMSO-d6, ppm): δ 7.45 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 2.82-2.77 (m, 2H), 2.55-2.51 (m, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

t-Butyl acetate (159 mL, 1180 mmol) was added to lithium diisopropylamide (941 mmol) in tetrahydrofuran at -78° C. followed by 4-bromobenzylbromide (200 g, 784 mmol). The bath temperature was kept at -15° C. for 4 hours whereupon the reaction was quenched with ammonium chloride. The mixture was extracted with diethyl ether and the organic layer was washed with dilute hydrochloric acid, water, and brine, drying with sodium sulfate to yield a pale oil. This was refluxed with trifluoroacetic acid (150 mL, 1960 mmol) for 1 hour. The trifluoroacetic acid was removed under vacuum and the residue was partitioned between diethyl ether and aqueous sodium hydroxide. The aqueous layer was acidified with concentrated hydrochloric acid at 0° C. and extracted with diethyl ether. This organic layer was washed with water and brine and was dried over sodium sulfate to obtain a white solid after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.
Quantity
159 mL
Type
reactant
Reaction Step One
Quantity
941 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)propionic acid
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3-(4-Bromophenyl)propionic acid
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Reactant of Route 6
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Citations

For This Compound
55
Citations
E Christiansen, ME Due-Hansen… - The Journal of organic …, 2010 - ACS Publications
A protocol for rapid and efficient Pd/Cu-catalyzed coupling of aryl bromides and iodides to terminal alkynes has been developed with use of 2-(di-tert-butylphosphino)-N-phenylindole (…
Number of citations: 22 pubs.acs.org
DK Kim, EA Shokova, VA Tafeenko… - Russian Journal of …, 2014 - Springer
Self-acylation of 3-(4-R-phenyl)propionic acids (R = H, Br, 1-adamantyl) in trifluoroacetic anhydride catalyzed by trifluoromethanesulfonic acid provides a simple and efficient synthesis …
Number of citations: 15 link.springer.com
SD Pokharel - 2014 - search.proquest.com
Nonlinear organic liquids that exhibit two-photon absorption (TPA) function as good optical limiters for sensor protection from laser pulses. L34 (4-butyl-4'-propyl-diphenylethyne) is a …
Number of citations: 0 search.proquest.com
AJ van der Vlies, U Hasegawa - Molecules, 2023 - mdpi.com
Polymeric nanoparticles with reactive functional groups are an attractive platform for drug carriers that can be conjugated with drugs through a cleavable covalent linkage. Since the …
Number of citations: 8 www.mdpi.com
SS Panda, K Shmilovich, AL Ferguson, JD Tovar - Langmuir, 2019 - ACS Publications
Self-assembled supramolecular organic materials with π-functionalities are of great interest because of their applications as biocompatible nanoelectronics. A detailed understanding of …
Number of citations: 24 pubs.acs.org
W Ren, F Nan, S Li, S Yang, J Ge, Z Zhao - ChemMedChem, 2021 - Wiley Online Library
Negatively charged fluorescent carbon dots (CDs, E m =608 nm) were hydrothermally prepared from thiophene phenylpropionic acid polymers and then successfully loaded with the …
HH Dhanjee, I Buslov, IW Windsor… - Journal of the …, 2020 - ACS Publications
Palladium oxidative addition complexes (OACs) are traditionally accessed by treating an aryl halide-containing substrate with a palladium(0) source. Here, a new strategy to selectively …
Number of citations: 18 pubs.acs.org
W Ren, S Chen, Y Liao, S Li, J Ge, F Tao, Q Huo… - Colloids and surfaces B …, 2019 - Elsevier
Integrating the optical properties of near-infrared fluorescent carbon dots into liposomes may construct a multifunctional nano-system with the potential as a drug carrier, tracer and …
Number of citations: 41 www.sciencedirect.com
A Moreno-Robles, A Cala Peralta, G Soriano… - Agriculture, 2022 - mdpi.com
Cuscuta campestris is a parasitic weed species with noxious effects in broadleaf crops worldwide. The control of Cuscuta in the majority of crops affected is limited or non-existing. We …
Number of citations: 6 www.mdpi.com
ZT Gür, B Çalışkan, UI Garscha, A Olgaç… - European Journal of …, 2018 - Elsevier
Leukotrienes (LTs) and prostaglandin (PG)E 2 are enzymatically produced from arachidonic acid and represent highly bioactive lipid mediators with pro-inflammatory functions. Here, …
Number of citations: 22 www.sciencedirect.com

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